molecular formula C21H22N2O3 B8552004 2-[4-(2-Piperidin-1-yl-ethoxy)-phenyl]-isoindole-1,3-dione

2-[4-(2-Piperidin-1-yl-ethoxy)-phenyl]-isoindole-1,3-dione

Cat. No.: B8552004
M. Wt: 350.4 g/mol
InChI Key: XNVUOPFLRRDEEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-Piperidin-1-yl-ethoxy)-phenyl]-isoindole-1,3-dione is a useful research compound. Its molecular formula is C21H22N2O3 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

2-[4-(2-piperidin-1-ylethoxy)phenyl]isoindole-1,3-dione

InChI

InChI=1S/C21H22N2O3/c24-20-18-6-2-3-7-19(18)21(25)23(20)16-8-10-17(11-9-16)26-15-14-22-12-4-1-5-13-22/h2-3,6-11H,1,4-5,12-15H2

InChI Key

XNVUOPFLRRDEEI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 50 mL vial which contained a solution of 2-(4-Hydroxy-phenyl)-isoindole-1,3-dione (239 mg, 1 mmol) and 1-(2-chloroethyl) piperidine hydrochloride (390 mg, 2 mmol) in DMF (15 mL) was added K2CO3 (600 mg, 4.5 mmol) at rt. The reaction mixture was heated to 85° C. and stirred at 85° C. for 72 h. After cooled to rt, the reaction mixture was poured into 50 mL ice-water mixture and then was extracted with EtOAc (3×30 mL). The combined organic layers were washed with water (3×30 mL), brine (30 mL) and dried over Na2SO4. After concentrated in vacuo, the residue was purified by a column chromatography on silica gel to yield the title product, (90 mg, 28%); LCMS; 97%, ESI+; Calcd: 350.4; Found m/z: 351.6 (M+1); 1HNMR (400 MHz, CDCl3) δ 1.40-1.68 (m, 6H), 2.52 (br, 4H), 2.80 (t, J=6.0 Hz, 2H), 4.15 (t, J=6.0 Hz, 2H), 7.02 (d, J=9.2 Hz, 2H), 7.32 (d, J=9.2 Hz, 2H), 7.77-7.79 (m, 2H), 7.84-7.96 (M, 2H).
Quantity
239 mg
Type
reactant
Reaction Step One
Quantity
390 mg
Type
reactant
Reaction Step Two
Name
Quantity
600 mg
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Yield
28%

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